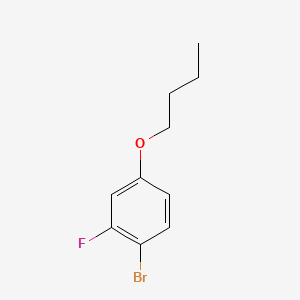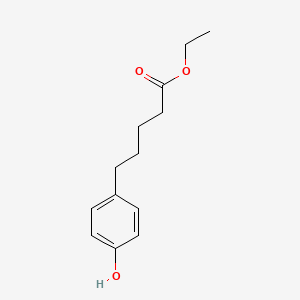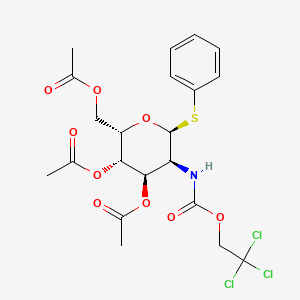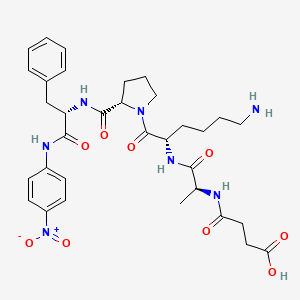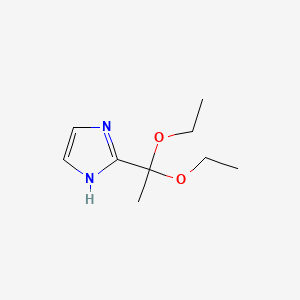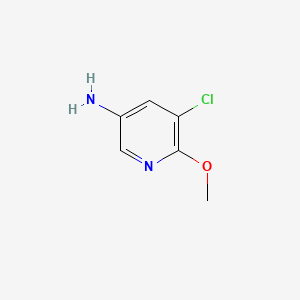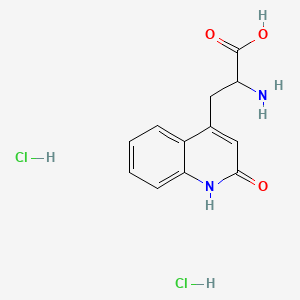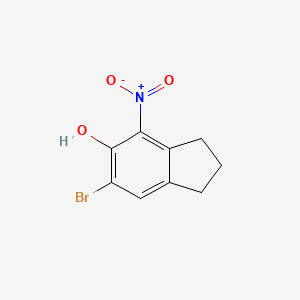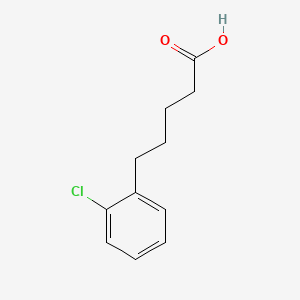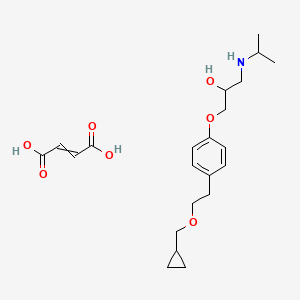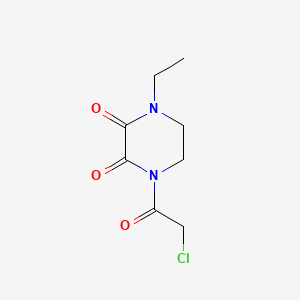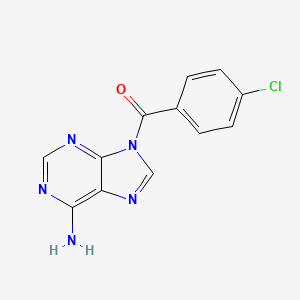
9-(4-Chlorobenzoyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Chlorobenzoyl)-9H-purin-6-amine, also known as CBA, is an important synthetic compound used in a variety of scientific research applications. It is a derivative of purine, a naturally occurring nitrogenous base found in DNA and RNA. CBA has a wide range of uses in biochemistry and physiology, including as a substrate for enzymes, a ligand for receptors, and an inhibitor of enzymatic processes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '9-(4-Chlorobenzoyl)-9H-purin-6-amine' involves the selective chlorination of 9H-purine to obtain 9-chloro-9H-purine, followed by acylation with 4-chlorobenzoyl chloride to obtain the desired product.
Starting Materials
9H-purine, Thionyl chloride, 4-chlorobenzoic acid, Dimethylformamide, Triethylamine, Sodium bicarbonate, Ethyl acetate, Methanol
Reaction
Step 1: Chlorination of 9H-purine with thionyl chloride in the presence of dimethylformamide and triethylamine to obtain 9-chloro-9H-purine., Step 2: Acylation of 9-chloro-9H-purine with 4-chlorobenzoyl chloride in the presence of triethylamine and dimethylformamide to obtain 9-(4-chlorobenzoyl)-9H-purine., Step 3: Reduction of 9-(4-chlorobenzoyl)-9H-purine with sodium bicarbonate in methanol to obtain the final product, 9-(4-Chlorobenzoyl)-9H-purin-6-amine.
科学的研究の応用
9-(4-Chlorobenzoyl)-9H-purin-6-amine has a wide range of applications in scientific research. It is used in enzymology as a substrate for enzymes and as an inhibitor of enzymatic processes. It is also used as a ligand for receptors, including G-protein coupled receptors, and as a fluorescent label for proteins. In addition, 9-(4-Chlorobenzoyl)-9H-purin-6-amine is used in biochemistry and physiology to study the structure and function of proteins, enzymes, and other biological molecules.
作用機序
The mechanism of action of 9-(4-Chlorobenzoyl)-9H-purin-6-amine is not completely understood. However, it is believed to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. It is also believed to form complexes with metal ions, such as zinc and copper, which can affect the activity of enzymes and receptors.
生化学的および生理学的効果
The biochemical and physiological effects of 9-(4-Chlorobenzoyl)-9H-purin-6-amine are not fully understood. However, it has been shown to inhibit the activity of enzymes and to bind to G-protein coupled receptors. In addition, it has been shown to interact with metal ions, such as zinc and copper, which can affect the activity of enzymes and receptors.
実験室実験の利点と制限
9-(4-Chlorobenzoyl)-9H-purin-6-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its structure is relatively stable. In addition, it is relatively non-toxic and has a low cost. However, 9-(4-Chlorobenzoyl)-9H-purin-6-amine has some limitations. It is not very soluble in water, which can limit its use in aqueous solutions. In addition, it can be difficult to separate from other compounds in a reaction mixture.
将来の方向性
There are a number of possible future directions for research involving 9-(4-Chlorobenzoyl)-9H-purin-6-amine. These include further investigations into its mechanism of action, its interactions with metal ions, and its effects on biochemical and physiological processes. In addition, it could be used to study the structure and function of proteins, enzymes, and other biological molecules. Finally, it could be used to develop new drugs or therapies for diseases or conditions.
特性
IUPAC Name |
(6-aminopurin-9-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5O/c13-8-3-1-7(2-4-8)12(19)18-6-17-9-10(14)15-5-16-11(9)18/h1-6H,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAOLCMQQWLFRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C=NC3=C(N=CN=C32)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704505 |
Source


|
| Record name | (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Chlorobenzoyl)-9H-purin-6-amine | |
CAS RN |
126749-53-9 |
Source


|
| Record name | (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

